10-Methoxy-10-oxodecanoic acid

Description

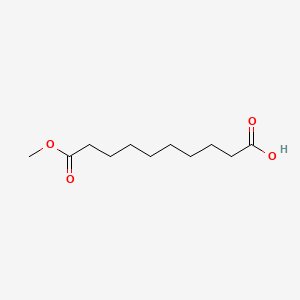

Structure

3D Structure

Properties

IUPAC Name |

10-methoxy-10-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYQOBUUFRGFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002231 | |

| Record name | 10-Methoxy-10-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Methyl hydrogen sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

818-88-2 | |

| Record name | Monomethyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxy-10-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PZ9NUI78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid

Introduction: this compound, more commonly known in industrial and research settings as Monomethyl Sebacate or Methyl Hydrogen Sebacate, is a bifunctional organic compound of significant interest. As a derivative of sebacic acid, a C10 dicarboxylic acid, this molecule possesses both a terminal carboxylic acid group and a methyl ester group.[1][2] This unique structure imparts a versatile chemical reactivity, making it a valuable intermediate and building block in various fields, from polymer science to the synthesis of fine chemicals. This guide provides a comprehensive overview of its core properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in chemical and drug development.

Accurate identification and understanding of a molecule's fundamental properties are paramount for its effective application in research and development.

1.1. Chemical Identifiers

-

IUPAC Name: this compound[2]

-

Common Synonyms: Monomethyl sebacate (MMS), Methyl hydrogen sebacate, Sebacic acid monomethyl ester[2][3]

-

Chemical Structure: HOOC-(CH₂)₈-COOCH₃

1.2. Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | White to almost white crystalline powder or solid. | [1][2][3] |

| Melting Point | 41-44 °C (lit.) | [3][7] |

| Boiling Point | 168-170 °C at 3 mm Hg (lit.) | [3][7] |

| pKa | 4.78 ± 0.10 (Predicted) | [3] |

| Flash Point | 110 °C | [3] |

| Storage Temperature | Room temperature. | [3][8] |

Synthesis, Purification, and Reactivity

As a bifunctional molecule, this compound serves as a critical linker and monomer. Understanding its synthesis and reactivity is key to leveraging its capabilities.

2.1. Synthesis Pathway: Mono-Esterification of Sebacic Acid

The most direct and common approach for synthesizing this compound is the partial esterification of sebacic acid with methanol. The primary challenge in this synthesis is achieving mono-esterification while minimizing the formation of the diester byproduct, dimethyl sebacate.

Causality in Experimental Design: The reaction is typically performed with an excess of the dicarboxylic acid relative to the alcohol or by carefully controlling the stoichiometry and reaction time. Using a catalyst like sulfuric acid facilitates the Fischer esterification mechanism. The choice of solvent and temperature is critical to balance reaction rate with selectivity.

References

- 1. nbinno.com [nbinno.com]

- 2. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]

- 4. 818-88-2|this compound|BLD Pharm [bldpharm.com]

- 5. knightchem-store.com [knightchem-store.com]

- 6. 818-88-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. SEBACIC ACID MONOMETHYL ESTER | CAS#:818-88-2 | Chemsrc [chemsrc.com]

- 8. 12-Methoxy-12-oxododecanoic acid | 3903-40-0 [sigmaaldrich.com]

Introduction: The Versatility of a Bifunctional Molecule

An In-depth Technical Guide to Monomethyl Sebacate for Researchers and Drug Development Professionals

Monomethyl sebacate (MMS), identified by its CAS number 818-88-2, is a unique chemical intermediate derived from sebacic acid, a dicarboxylic acid, and methanol. Its structure, featuring a methyl ester at one end and a carboxylic acid at the other, grants it bifunctional properties that make it a highly valuable and versatile building block in diverse scientific fields. While seemingly a simple molecule, MMS serves as a critical precursor in the synthesis of advanced polymers, a high-performance additive for tuning material properties, and an important component in cosmetic and lubricant formulations.

This guide provides a comprehensive technical overview of monomethyl sebacate, detailing its chemical and physical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for innovation in materials science, polymer chemistry, and formulation development.

Chemical Identity and Physicochemical Properties

Monomethyl sebacate is systematically known as 10-methoxy-10-oxodecanoic acid. It is a white crystalline solid at room temperature. The molecule's linear ten-carbon backbone, derived from sebacic acid, provides flexibility, while its terminal functional groups—an ester and a carboxylic acid—offer distinct reactive sites for chemical modification and polymerization.

Chemical Structure

The bifunctional nature of monomethyl sebacate is central to its utility. The carboxylic acid group can participate in esterification, amidation, and salt formation, while the methyl ester group can undergo transesterification or hydrolysis.

Caption: Chemical structure of monomethyl sebacate (C11H20O4).

Physical and Chemical Properties

A summary of key physicochemical properties is provided below, compiled from various chemical suppliers and databases. These values are critical for designing experimental conditions, purification procedures, and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 818-88-2 | |

| Molecular Formula | C₁₁H₂₀O₄ | |

| Molecular Weight | 216.27 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 40-44 °C | |

| Boiling Point | 168-170 °C at 3 mmHg | |

| Flash Point | 110 °C | |

| IUPAC Name | This compound | |

| Synonyms | Methyl hydrogen sebacate, Sebacic acid monomethyl ester, Decanedioic acid monomethyl ester |

Spectroscopic Profile for Characterization

Accurate characterization of monomethyl sebacate is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on reference spectra.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a sharp singlet around 3.67 ppm corresponding to the three protons of the methyl ester (-OCH₃). Triplets around 2.3 ppm are characteristic of the methylene protons adjacent to the carbonyl groups (-CH₂-COO-). The remaining methylene protons in the aliphatic chain typically appear as a complex multiplet between 1.2 and 1.7 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide chemical shift range, or may not be observed depending on the solvent and concentration.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm⁻¹, while the carboxylic acid carbonyl appears at a lower frequency, around 1710 cm⁻¹. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is also characteristic, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 216 may be observed. Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z 185, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z 157. The base peak is often observed at m/z 125.

Synthesis and Manufacturing Overview

Monomethyl sebacate is typically synthesized via the Fischer esterification of sebacic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it towards the mono-ester product requires careful control of stoichiometry and reaction conditions. Industrially, sebacic acid itself is derived from castor oil, making monomethyl sebacate a bio-based chemical.

Caption: General workflow for the synthesis of monomethyl sebacate.

Detailed Laboratory Synthesis Protocol

This protocol describes a representative lab-scale synthesis of monomethyl sebacate.

Objective: To synthesize monomethyl sebacate from sebacic acid and methanol.

Materials:

-

Sebacic acid (1.0 eq)

-

Methanol (5-10 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol.

-

Rationale: Using an excess of methanol helps to shift the reaction equilibrium towards the ester products.

-

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring mixture.

-

Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the rate of reaction. Monitoring ensures the reaction is stopped once the desired product is maximized, avoiding significant formation of the diester byproduct.

-

-

Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Most of the excess methanol is then removed using a rotary evaporator.

-

Rationale: Removing the solvent simplifies the subsequent extraction process.

-

-

Extraction and Workup: Redissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Rationale: The water wash removes residual methanol and sulfuric acid. The bicarbonate wash removes any unreacted sebacic acid and the acid catalyst. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. The crude monomethyl sebacate can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield a pure white solid.

Core Applications in Research and Industry

The bifunctional nature of monomethyl sebacate makes it a valuable intermediate in several high-performance applications.

Polymer Synthesis

One of the primary uses of monomethyl sebacate is as a monomer in the synthesis of polyesters and polyamides. Its ability to react at either the acid or ester terminus allows for precise control over polymer architecture.

-

Expertise & Causality: By incorporating the long, flexible ten-carbon chain of the sebacate backbone, formulators can impart properties like increased flexibility, impact resistance, and a lower glass transition temperature (Tg) to the resulting polymer. This is particularly useful in creating specialty copolyesters or as a chain modifier in existing polymer systems.

High-Performance Plasticizers

Esters of sebacic acid are well-known as high-performance, low-temperature plasticizers for polymers like polyvinyl chloride (PVC). Monomethyl sebacate can be further esterified to produce other sebacate plasticizers (e.g., dioctyl sebacate, dibutyl sebacate) or used itself in certain formulations.

-

Mechanism of Action: Plasticizers work by embedding themselves between polymer chains, disrupting the strong intermolecular forces. This increases the free volume, allowing the polymer chains to move more freely past one another, which manifests as increased flexibility and reduced brittleness, especially at low temperatures. Sebacates are particularly effective due to their long, non-polar aliphatic chain, which provides excellent compatibility with many polymer systems.

An In-depth Technical Guide to the Physicochemical Properties of 10-Methoxy-10-oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxy-10-oxodecanoic acid, a dicarboxylic acid monoester, presents a chemical structure of interest in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for a range of chemical modifications, making it a versatile building block. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and as an intermediate in organic synthesis.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key characteristics, empowering researchers to generate reliable and reproducible data.

Molecular Structure and Identification

A clear understanding of the molecular identity is the foundation of all subsequent physicochemical characterization.

Chemical Structure:

References

10-Methoxy-10-oxodecanoic Acid: A Bifunctional Linker for Advanced Bioconjugation and Surface Modification

Abstract

This in-depth technical guide explores the synthesis, chemical properties, and versatile applications of 10-Methoxy-10-oxodecanoic acid as a bifunctional linker. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of how this molecule's distinct functionalities—a terminal carboxylic acid and a methyl ester—can be strategically employed in bioconjugation, drug delivery, and surface modification. The guide delves into the causality behind experimental choices, offering detailed, self-validating protocols and foundational chemical principles to empower innovation in your research.

Introduction: The Strategic Advantage of Asymmetric Bifunctional Linkers

In the landscape of chemical biology and materials science, bifunctional linkers are indispensable tools for covalently connecting two distinct molecular entities.[1] They form the crucial bridge in antibody-drug conjugates (ADCs), facilitate the immobilization of biomolecules onto surfaces for diagnostics, and enable the construction of complex macromolecular architectures.[1][2] While homobifunctional linkers possess two identical reactive groups, heterobifunctional linkers, with their two different reactive ends, offer controlled, sequential conjugation, minimizing undesirable side reactions such as polymerization.

This compound falls into a strategic subclass of heterobifunctional linkers. Its asymmetry is derived not from two different reactive functional groups, but from the differential reactivity of a carboxylic acid and a methyl ester. The free carboxylic acid is readily available for a host of conjugation reactions, most notably amide bond formation with primary amines.[3] The methyl ester, on the other hand, is relatively stable but can be hydrolyzed to reveal a second carboxylic acid or be used in transesterification reactions under specific conditions. This latent reactivity, combined with the ten-carbon aliphatic chain, imparts unique solubility and spacing characteristics, making it a valuable tool for a variety of applications.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties influence its solubility, reactivity, and the characteristics of the final conjugate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₄ | [4] |

| Molecular Weight | 216.28 g/mol | [4] |

| CAS Number | 818-88-2 | [5][6] |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol) | Inferred from structure |

| XLogP3 | 2.5 | PubChem CID: 69911 |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 69911 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 69911 |

| Rotatable Bond Count | 9 | PubChem CID: 69911 |

The long aliphatic chain contributes to its solubility in non-polar environments, which can be advantageous for penetrating lipid membranes or modifying hydrophobic surfaces. The presence of both a carboxylic acid and an ester provides a balance of hydrophilic and hydrophobic character.

Synthesis of this compound

The synthesis of this compound starts from the readily available long-chain dicarboxylic acid, decanedioic acid. The key to the synthesis is the selective mono-esterification of one of the two carboxylic acid groups. Several methods have been reported for the selective mono-esterification of dicarboxylic acids.[1][2]

Proposed Synthetic Pathway: Selective Mono-esterification

A reliable method for the selective mono-esterification of a non-conjugated dicarboxylic acid involves the use of a catalytic amount of thionyl chloride in methanol at room temperature.[2] This method is advantageous due to its mild conditions and the avoidance of hazardous reagents like diazomethane.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Decanedioic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve decanedioic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the disappearance of the diacid.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a singlet at ~3.6 ppm in the ¹H NMR spectrum corresponding to the methyl ester protons and the absence of one of the broad carboxylic acid protons are key indicators of successful mono-esterification.

Applications as a Bifunctional Linker

The utility of this compound stems from its ability to participate in sequential conjugation reactions. The free carboxylic acid can be readily activated for reaction with nucleophiles, while the methyl ester provides a handle for subsequent modifications.

Amide Bond Formation for Bioconjugation

The most common application of the carboxylic acid moiety is the formation of a stable amide bond with a primary amine, such as the lysine residues on a protein or an amine-functionalized small molecule.[3][7] This reaction typically requires the activation of the carboxylic acid.

Diagram 2: Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Protocol: EDC/NHS-mediated Amide Coupling

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS pH 7.4 for proteins)

Procedure:

-

Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

In a separate vessel, dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

-

Add the activated linker solution to the amine-containing molecule solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours or at 4 °C overnight.

-

Quench the reaction (e.g., by adding a small amount of Tris buffer or hydroxylamine).

-

Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography for proteins; column chromatography for small molecules).

Causality: The use of EDC and NHS converts the carboxylic acid into a more reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone.[2] This two-step, one-pot procedure enhances the efficiency of the amidation reaction, especially in aqueous environments.[2]

Surface Modification and Functionalization

The bifunctional nature of this compound makes it an excellent candidate for surface modification of various materials. The carboxylic acid can be used to anchor the linker to a surface, while the methyl ester can be further modified or the long alkyl chain can alter the surface properties.

Application Example: Modifying Hydrophobic Polymer Surfaces

The long aliphatic chain of the linker can be used to improve the dispersion of nanoparticles in a hydrophobic polymer matrix.[8] The carboxylic acid can be deprotonated to interact with a positively charged surface or can be covalently attached to a surface with complementary functional groups.

Diagram 3: Surface Modification Logic

Caption: Logic for improved nanoparticle dispersion.

Protocol: Surface Modification of Amine-Functionalized Silica Nanoparticles

Materials:

-

Amine-functionalized silica nanoparticles

-

This compound

-

EDC/NHS

-

Anhydrous DMF

-

Ethanol

Procedure:

-

Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.

-

In a separate flask, activate the carboxylic acid of this compound using EDC and NHS as described in the amide coupling protocol.

-

Add the activated linker solution to the nanoparticle dispersion.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles extensively with DMF and then with ethanol to remove unreacted reagents.

-

Dry the functionalized nanoparticles under vacuum.

Self-Validation: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the amide bond and the alkyl chain, and thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the surface.

Latent Reactivity of the Methyl Ester

The methyl ester group provides a secondary site for modification. It can be hydrolyzed under basic or acidic conditions to yield a second carboxylic acid, transforming the molecule into a homobifunctional linker. This can be useful for creating cross-linked structures or for further conjugation after the initial attachment via the first carboxylic acid.

Alternatively, the methyl ester can undergo transesterification with a hydroxyl-containing molecule, although this generally requires harsher conditions or specific catalysts.[8]

Comparative Analysis and Future Outlook

This compound offers a unique combination of features:

-

Defined Spacer Length: The ten-carbon chain provides a significant and well-defined distance between the conjugated molecules.

-

Modulated Solubility: The aliphatic chain can enhance solubility in non-polar environments.

-

Sequential Reactivity: The differential reactivity of the carboxylic acid and the methyl ester allows for controlled, stepwise conjugation.

Compared to more common heterobifunctional linkers like SMCC, which connects amines and thiols, this compound provides a different set of reactive handles and spacer characteristics. Its utility will be most pronounced in applications where a longer, flexible, and more hydrophobic spacer is desired.

The future of bifunctional linkers lies in the development of molecules with increasingly sophisticated functionalities, such as cleavable linkers that release a payload in response to a specific biological stimulus. While this compound itself is not a cleavable linker, its fundamental structure can serve as a scaffold for the incorporation of cleavable moieties.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development, materials science, and chemical biology. Its straightforward synthesis and the well-defined reactivity of its two functional groups provide a reliable platform for a wide range of applications. By understanding the chemical principles and leveraging the detailed protocols provided in this guide, scientists can confidently employ this linker to advance their research and develop novel conjugates and materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Role of Monomethyl Sebacate in Medicinal Chemistry

Introduction: The Unseen Architect in Modern Therapeutics

In the landscape of medicinal chemistry, success is often dictated by the versatility and reliability of foundational molecules. Monomethyl sebacate (MMS), a monoester derivative of the naturally occurring dicarboxylic acid, sebacic acid, represents a quintessential example of such a pivotal building block.[1][2] While not an active pharmaceutical ingredient itself, its influence is profound, acting as a critical architect in the design and formulation of advanced therapeutic systems. Its bifunctional nature, possessing both a reactive carboxylic acid and a stable ester group, endows it with unique properties that are expertly leveraged in polymer synthesis, drug formulation, and as a general pharmaceutical intermediate.[1][3]

This guide provides an in-depth exploration of the multifaceted roles of monomethyl sebacate. We will move beyond a simple cataloging of its uses to delve into the underlying chemical principles and causal relationships that make it an indispensable tool for researchers, scientists, and drug development professionals. We will examine its function as a key monomer in creating biocompatible and biodegradable polymers for drug delivery and tissue engineering, its application as a high-performance plasticizer in pharmaceutical films, and its utility as a versatile intermediate in organic synthesis.[1][3][4]

Part 1: Core Chemistry and Synthesis of Monomethyl Sebacate

Monomethyl sebacate (CAS 818-88-2), chemically known as 10-methoxy-10-oxodecanoic acid, is a medium-chain fatty acid derivative.[5] Its value in medicinal chemistry stems directly from its molecular structure: a ten-carbon aliphatic chain that provides flexibility and hydrophobicity, capped at one end by a methyl ester and at the other by a carboxylic acid. This duality allows for targeted chemical reactions, such as polymerization through the acid group while the ester group remains protected or vice-versa.

Physicochemical Properties

A clear understanding of its physical and chemical properties is crucial for its effective application.

| Property | Value | Reference |

| CAS Number | 818-88-2 | [1] |

| Molecular Formula | C11H20O4 | [5][6] |

| Molecular Weight | 216.27 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 40.0 to 44.0 °C | |

| Flash Point | 110 °C | [7] |

| Purity | >98.0% (Typical) |

Synthesis Protocol: Esterification of Sebacic Acid

The synthesis of monomethyl sebacate is a foundational procedure, typically achieved through the controlled mono-esterification of sebacic acid. The choice to perform a mono-esterification is critical; it preserves a carboxylic acid group for subsequent polymerization or functionalization, which is the primary reason for its utility as a monomer.

Objective: To synthesize Monomethyl Sebacate from sebacic acid and methanol with high selectivity for the monoester.

Materials:

-

Sebacic Acid

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH)

-

α-nitroketone (as an alternative starting material)

-

Sodium Dihydrogen Phosphate (NaH2PO4)

-

Oxone

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na2SO4)

Step-by-Step Methodology: [3]

-

Reaction Setup: Prepare a solution of potassium hydroxide (1.75 mmol) in methanol (6 ml).

-

Addition of Reactant: In a separate flask, dissolve α-nitroketone (0.7 mmol) in methanol (2 ml). Add the methanolic KOH solution to this flask.

-

Heating: Heat the resulting mixture at 65°C for 4 hours. This step drives the initial reaction.

-

Oxidation: Cool the solution to room temperature. Prepare an aqueous solution containing 0.5M NaH2PO4 (5 ml) in 1N NaOH (17 ml) and add Oxone (2.1 mmol). Add this oxidizing solution to the reaction mixture.

-

Reaction Quench and Workup: After 4 hours, dilute the mixture with water (20 ml) and a 5% sodium bicarbonate solution (5 ml).

-

Extraction (Organic Wash): Wash the aqueous mixture with dichloromethane (CH2Cl2, 1x10 ml) to remove organic impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2 using a 1% HCl solution. This protonates the carboxylate, making it extractable into an organic solvent.

-

Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3x20 ml).

-

Drying and Evaporation: Combine the ethyl acetate layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Evaporate the solvent under reduced pressure to yield the purified monomethyl sebacate. The expected yield is approximately 84%.[3]

Visualization of Synthesis

The diagram below outlines the general synthetic pathway from a suitable precursor to the final monomethyl sebacate product, highlighting the key transformation.

Caption: Synthetic pathway to Monomethyl Sebacate.

Part 2: A Cornerstone Monomer for Advanced Biomedical Polymers

The most significant role of monomethyl sebacate in medicinal chemistry is its function as a monomer for synthesizing biodegradable polyesters.[1] The ten-carbon backbone of sebacate imparts flexibility and hydrophobicity, while the ester linkages are susceptible to hydrolysis, ensuring biodegradability. This combination is ideal for creating materials for medical devices and drug delivery systems.

Poly(glycerol Sebacate) (PGS): The Flagship Polymer

Poly(glycerol sebacate) is a tough, biocompatible, and biodegradable elastomer synthesized via the polycondensation of glycerol and sebacic acid (often derived from its esters like MMS).[4][8]

-

Rationale for Use: The precursors, glycerol and sebacic acid, are endogenous to the human body, minimizing toxicity and immunogenicity.[4] The elastomer's mechanical properties can be precisely tuned by adjusting synthesis parameters (e.g., curing time and temperature), making it suitable for both soft and hard tissue engineering.[4][9]

-

Applications in Drug Delivery: PGS serves as an excellent matrix for the sustained release of therapeutics. Its crosslinked structure creates a diffusion barrier, and as the polymer degrades via surface erosion, the entrapped drug is slowly released. Molecular simulations have confirmed that the PGS matrix can accommodate both hydrophilic and hydrophobic drugs due to its amphiphilic nature.[10][11]

-

Applications in Tissue Engineering: PGS has been extensively investigated for creating scaffolds for cardiovascular, nerve, and bone tissue regeneration due to its rubber-like elasticity, which can mimic the mechanical properties of native soft tissues.[4][9]

Advanced Derivatives: Photocurable Methacrylated PGS (PGS-M)

A major limitation of traditional PGS synthesis is the need for prolonged curing at high temperatures, which precludes the incorporation of heat-sensitive drugs and proteins.[12][13] To overcome this, researchers developed methacrylated PGS (PGS-M).

-

Causality Behind Methacrylation: By chemically modifying the PGS pre-polymer with methacrylate groups, the material becomes photocurable.[13] In the presence of a photoinitiator and UV light, the methacrylate groups rapidly crosslink in seconds to minutes at ambient temperature.[13] This solves two problems: it protects heat-sensitive therapeutic payloads and allows for the fabrication of complex micro-architectures using techniques like 3D printing.[14]

-

Tunable Degradation and Drug Release: The degree of methacrylation (DM) directly controls the crosslink density of the final polymer. A higher DM leads to a more densely crosslinked network, which slows both the polymer degradation rate and the drug release kinetics. This provides drug development professionals with a critical tool to customize release profiles for specific therapeutic needs.[12]

Table: Effect of Methacrylation on PGS-M Properties [12]

| Degree of Methacrylation (DM) | In Vivo Mass Loss (11 weeks) | Drug (Daunorubicin) Released (60 days) |

| 21% | 40.1 ± 11.8% | 56.8 ± 5.4% |

| 27% | Not specified, but lower than 21% | 15.1 ± 0.4% |

| 47% | 14.3 ± 1.4% | 15.4 ± 0.3% |

This data clearly demonstrates that a higher degree of methacrylation results in a more stable polymer matrix, leading to significantly slower degradation and more sustained drug release.[12]

Experimental Workflow: From Monomer to Drug-Loaded Device

The following diagram illustrates the logical workflow from the precursor molecule to a functional, drug-eluting biomedical device.

Caption: Workflow for creating a photocurable, drug-loaded PGS-M device.

Part 3: A Performance-Enhancing Plasticizer in Pharmaceutical Formulations

Beyond its role as a monomer, monomethyl sebacate and related sebacate esters are employed as specialized plasticizers in pharmaceutical formulations, particularly in polymer-based films for applications like transdermal patches or oral strips.[1][15]

Mechanism of Plasticization

Plasticizers are additives that increase the flexibility and durability of a material by reducing its glass transition temperature (Tg).[16] They work by embedding themselves between polymer chains, disrupting the rigid polymer-polymer interactions and increasing the free volume, which allows the chains to move more easily.[16][17]

Caption: Monomethyl sebacate (yellow) intercalates between polymer chains.

The Sebacate Advantage in Drug-Eluting Coatings

The choice of plasticizer is critical for performance. While hydrophilic plasticizers can leach out of a polymer matrix when exposed to aqueous environments, hydrophobic plasticizers like dibutyl sebacate or monomethyl sebacate are more likely to remain within the coating.[17]

-

Causality and Trustworthiness: This property is paramount for controlled-release formulations. If a hydrophilic plasticizer leaches out, the film can become brittle and crack, leading to "dose dumping"—a catastrophic failure where the entire drug load is released at once. By selecting a hydrophobic sebacate plasticizer, formulators can ensure that the coating remains integral and mechanically resistant throughout the drug release period, guaranteeing a reliable and predictable dosing profile.[17] This self-validating system is essential for regulatory approval and patient safety.

Conclusion: A Multifunctional Enabler in Medicinal Chemistry

Monomethyl sebacate is far more than a simple chemical intermediate. It is a multifunctional enabler at the heart of significant advances in medicinal chemistry. Its true value is realized through its conversion into sophisticated materials that solve critical challenges in drug delivery and regenerative medicine.

-

As a Monomer: It provides the foundation for biocompatible and biodegradable elastomers like PGS, whose tunable properties are essential for tissue engineering and creating advanced drug delivery vehicles like the photocurable PGS-M system.[4][12]

-

As a Plasticizer: It enhances the performance and reliability of pharmaceutical formulations, ensuring the mechanical integrity of polymer films for safe and effective controlled-release applications.[1][17]

-

As an Intermediate: It remains a versatile and reliable starting material for the broader synthesis of complex organic molecules.[3][18]

The continued exploration of sebacate-based chemistry promises to yield next-generation biomaterials with even greater control over biological interactions, degradation profiles, and therapeutic release kinetics. For the modern drug development professional, a deep understanding of the role and potential of monomethyl sebacate is not just beneficial—it is essential for innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SEBACIC ACID MONOMETHYL ESTER CAS#: 818-88-2 [m.chemicalbook.com]

- 6. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]

- 9. Poly(Glycerol Sebacate) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Delivery Mechanisms of Poly(glycerol sebacate): An In-Depth Study of the Energetics at the Molecular Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Drug Delivery Mechanisms of Poly(glycerol sebacate): An In-Depth Study of the Energetics at the Molecular Scale - Molecular Pharmaceutics - Figshare [acs.figshare.com]

- 12. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. crpsonline.com [crpsonline.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. lookchem.com [lookchem.com]

Discovery and significance of 10-Methoxy-10-oxodecanoic acid

An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid: From Synthesis to Potential Biological Significance

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, also known as monomethyl sebacate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, industrial applications, and emerging biological relevance. This document moves beyond a simple recitation of facts to explain the causality behind its utility and potential, grounding all claims in verifiable scientific literature.

Introduction and Strategic Overview

This compound is the monomethyl ester of sebacic acid, a naturally occurring C10 dicarboxylic acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable chemical intermediate in various industrial processes. While the diester, dimethyl sebacate, has been extensively utilized, the unique reactivity of the monoester offers distinct advantages in polymer chemistry and as a specialty plasticizer.

Recent metabolomic studies have also identified sebacic acid and its derivatives in biological systems, hinting at a previously unappreciated physiological role. This guide will explore both the established industrial significance and the nascent biological understanding of this molecule, providing a holistic perspective for future research and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, sebacic acid. Sebacic acid was first characterized in the 19th century, with its name derived from the Latin sebum (tallow), reflecting its fatty origins.[1] It is primarily derived from castor oil, a renewable resource, making it a key platform chemical in green chemistry.[2][3]

The development of sebacic acid esters, including the monomethyl and dimethyl esters, arose from the need for high-performance lubricants, plasticizers, and monomers for polyamides and polyesters.[1][2] While a specific "discovery" event for this compound is not well-documented in the literature, its synthesis and characterization are a logical extension of the broader research into the esterification of dicarboxylic acids for industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both industrial and research settings.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | Monomethyl sebacate, Methyl hydrogen sebacate | [4][5] |

| CAS Number | 818-88-2 | [6] |

| Molecular Formula | C11H20O4 | [4] |

| Molecular Weight | 216.27 g/mol | [4] |

| Appearance | White crystalline powder/solid | [4][6] |

| Melting Point | 41-44 °C | [5] |

| Boiling Point | 168-170 °C at 3 mm Hg | [5] |

| Solubility | Poorly soluble in water; soluble in ethanol and diethyl ether. | [1] |

Synthesis and Manufacturing

The primary route to this compound is the direct esterification of sebacic acid with methanol. This reaction proceeds in a stepwise manner, with the formation of the monoester being the initial product, followed by the formation of the diester, dimethyl sebacate.[7]

Reaction Mechanism and Kinetics

The esterification of sebacic acid with methanol is a reversible reaction that can be catalyzed by an acid or carried out under high temperature and pressure.[7][8] The reaction proceeds in two consecutive steps:

-

Sebacic Acid + Methanol ⇌ this compound + Water

-

This compound + Methanol ⇌ Dimethyl sebacate + Water

Kinetic studies have shown that the rate constant for the formation of the diester is typically higher than that for the monoester, meaning that careful control of reaction conditions is necessary to maximize the yield of the desired monomethyl ester.[7]

Experimental Protocol: Non-Catalytic Esterification in Supercritical Methanol

This protocol is based on the findings of Narayan and Madras (2017), who investigated the non-catalytic esterification of sebacic acid.[7][8] This method avoids the use of external catalysts, aligning with green chemistry principles.

Materials:

-

Sebacic acid (>98% purity)

-

Methanol (>99.5% purity)

-

High-pressure batch reactor

Procedure:

-

Accurately weigh sebacic acid and add it to the high-pressure reactor.

-

Add a specific molar ratio of methanol to sebacic acid (e.g., 5:1).[8]

-

Seal the reactor and begin heating to the desired reaction temperature (e.g., 623 K).[8]

-

Allow the reaction to proceed for a specific duration (e.g., 25 minutes).[8]

-

After the reaction time, rapidly cool the reactor to quench the reaction.

-

The product mixture, containing unreacted sebacic acid, this compound, and dimethyl sebacate, can be analyzed by gas chromatography (GC) to determine the yield of the monoester.

Causality of Experimental Choices:

-

Supercritical Methanol: Using methanol above its critical temperature and pressure enhances its solvation properties and reaction rates, eliminating the need for a catalyst.[8]

-

Molar Ratio: Varying the molar ratio of methanol to sebacic acid allows for control over the extent of esterification. A lower ratio can favor the formation of the monoester.[8]

-

Temperature and Time: These parameters are optimized to achieve a high yield of the monoester while minimizing the formation of the diester byproduct.[8]

Caption: Synthesis of this compound.

Industrial Significance and Applications

The bifunctional nature of this compound makes it a versatile intermediate in the chemical industry.[6]

Monomer for Advanced Polyesters

One of the primary applications of monomethyl sebacate is as a monomer in the synthesis of polyesters.[7] The presence of both a carboxylic acid and an ester group allows for precise control over the polymer architecture. The sebacate backbone imparts flexibility and impact resistance to the resulting polymer.[6]

High-Performance Plasticizer

This compound can also function as a plasticizer, an additive that increases the flexibility and durability of polymers.[7] Its molecular structure allows it to effectively disrupt polymer chain interactions, reducing brittleness.

Role in Biodegradable Polymers

With the growing demand for sustainable materials, this compound is gaining importance in the production of biodegradable polymers.[7] Its derivation from renewable castor oil and its ability to be incorporated into polymer backbones that can be broken down by microorganisms make it an attractive component for green plastics.

Caption: Industrial applications of this compound.

Biological Significance and Future Directions

While the industrial applications of this compound are well-established, its biological role is an emerging area of research.

Presence in Human Metabolism

The Human Metabolome Database lists "Sebacic acid monomethyl ester" as a compound detected in human blood and urine, classifying it as a medium-chain fatty acid. This suggests that it is either endogenously produced or a metabolite of dietary components.

Link to Sebacic Acid Metabolism and Aging

Recent research has identified sebacic acid as a potential biomarker for liver aging.[9] A study found that while sebacic acid levels decrease in the plasma of older humans and aged mice, they increase in the livers of aged mice, suggesting a role in energy production via acetyl-CoA formation during the aging process.[9] As a direct metabolite, this compound is likely involved in these metabolic pathways.

Potential Signaling Pathways

The parent compound, sebacic acid, has been shown to be converted by human neutrophils into a potent activator of pro-inflammatory cells through the OXER1 receptor.[10] It is plausible that its monomethyl ester could also serve as a substrate for enzymatic modification or interact with cellular signaling pathways, although this has yet to be directly investigated.

Future Research in Drug Development

The presence of this compound in human metabolism and the biological activity of its parent compound suggest several avenues for future research in drug development:

-

Biomarker Discovery: Investigating the correlation between the levels of this compound and various disease states, particularly age-related and metabolic disorders.

-

Therapeutic Potential: Exploring whether modulation of the metabolic pathways involving this molecule could have therapeutic benefits.

-

Drug Delivery: The physicochemical properties of this molecule could be leveraged in the design of prodrugs or lipid-based drug delivery systems.

Caption: Potential biological roles of sebacic acid and its derivatives.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a versatile and valuable chemical intermediate with established applications in the polymer and materials science industries. Its renewable sourcing and role in biodegradable polymers position it as a key player in the future of sustainable chemistry. On the other hand, its presence in human metabolism and the emerging biological activities of its parent compound, sebacic acid, open up exciting new avenues for research in medicine and drug development. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the scientific principles that underpin its significance and pointing the way toward future discoveries.

References

- 1. atamankimya.com [atamankimya.com]

- 2. nbinno.com [nbinno.com]

- 3. Sebacic acid | Fatty acids + Glycerine | Interfat [interfat.com]

- 4. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sebacic Acid as a Potential Age-Related Biomarker of Liver Aging: Evidence Linking Mice and Human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sebacic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid (Monomethyl Sebacate)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Intermediate

In the landscape of chemical synthesis and material science, 10-Methoxy-10-oxodecanoic acid, commonly known in the industry as Monomethyl Sebacate, represents a cornerstone intermediate. Identified by its CAS number 818-88-2, this molecule is a monoester derivative of sebacic acid, a C10 dicarboxylic acid. Its defining characteristic is its bifunctional nature, possessing both a terminal carboxylic acid group and a methyl ester group. This unique structural arrangement provides two distinct reactive sites, rendering it an exceptionally versatile building block for precise chemical modifications and polymerization reactions. While its primary applications are rooted in polymer science, its structural similarity to endogenous medium-chain fatty acids suggests a potential, though largely unexplored, relevance in biological contexts. This guide provides a comprehensive technical overview of its synthesis, properties, applications, analytical methodologies, and potential metabolic fate, offering field-proven insights for professionals in research and development.

Section 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in experimental design. The compound typically presents as a white crystalline solid or powder, a physical state that facilitates its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 818-88-2 | |

| IUPAC Name | This compound | |

| Common Synonyms | Monomethyl Sebacate, Methyl Hydrogen Sebacate | |

| Molecular Formula | C₁₁H₂₀O₄ | |

| Molecular Weight | 216.27 g/mol | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 41-44 °C | |

| Boiling Point | 168-170 °C (at 3 mm Hg) | |

| Flash Point | 110 °C | |

| Storage | Store sealed in a dry place at room temperature |

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is fundamentally an exercise in controlled esterification of its parent dicarboxylic acid, sebacic acid.

Synthetic Pathway: Acid-Catalyzed Mono-esterification

The most direct and common route involves the partial esterification of sebacic acid with methanol. The key to maximizing the yield of the monoester over the diester is controlling the stoichiometry of the reactants and the reaction conditions. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Causality of Reagent Choice:

-

Catalysts like Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) in Methanol are preferred because they are strong proton donors and readily available. Boron trifluoride-methanol (BF₃-Methanol) is another highly effective reagent that can drive the reaction efficiently.

-

Methanol serves as both the reactant and often as the solvent, ensuring a high concentration of the esterifying agent.

A generalized reaction is as follows: HOOC-(CH₂)₈-COOH + CH₃OH --[H⁺]--> CH₃OOC-(CH₂)₈-COOH + H₂O

Protocol: Laboratory-Scale Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sebacic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours). The progress can be tracked using Thin Layer Chromatography (TLC) to observe the consumption of sebacic acid and the formation of the monoester and diester products.

-

Workup: After cooling to room temperature, neutralize the catalyst with a mild base such as sodium bicarbonate solution. Remove the excess methanol under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer will contain the ester products.

-

Separation: The desired monoester can be separated from unreacted sebacic acid and the dimethyl sebacate byproduct via column chromatography or by leveraging the acidity of the remaining carboxylic acid group for a selective liquid-liquid extraction with a basic aqueous solution.

Purification Protocol

For achieving high purity (>98%), recrystallization is a robust and validated method.

-

Solvent Selection: A mixed solvent system of acetone and petroleum ether is effective. The crude product is dissolved in a minimal amount of warm acetone.

-

Crystallization: Petroleum ether is slowly added until the solution becomes turbid. Upon gentle warming to redissolve, the solution is allowed to cool slowly to room temperature and then further cooled in an ice bath.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with cold petroleum ether, and dried in vacuo to yield the purified this compound.

Section 3: Core Applications in Material Science

The bifunctionality of this compound is the primary driver of its utility, allowing it to act as a versatile linker and monomer in the synthesis of advanced materials.

Monomer for Polyester Synthesis

In polyester synthesis, it serves as an AB-type monomer, where 'A' is the carboxylic acid and 'B' is the ester group (which can be transesterified). More commonly, it is used in conjunction with a diol (a B'B'-type monomer). The carboxylic acid end reacts with one hydroxyl group of the diol, while the methyl ester end can react with another hydroxyl group via transesterification, building a linear polymer chain.

Causality of Function: The long, flexible eight-carbon aliphatic chain derived from the sebacate backbone imparts flexibility, impact resistance, and a lower glass transition temperature to the resulting polyester, making it less brittle.

Caption: Role of Monomethyl Sebacate in Polyester Synthesis.

High-Performance Plasticizer

Plasticizers are additives that increase the flexibility and durability of a material. This compound and its derivatives can be incorporated into polymer matrices like polyvinyl chloride (PVC).

Mechanism of Action: The long aliphatic chain of the molecule

A Technical Guide to the Spectral Analysis of 10-Methoxy-10-oxodecanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral data for 10-methoxy-10-oxodecanoic acid (also known as mono-methyl sebacate), a molecule of interest in various chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular formula of C₁₁H₂₀O₄, and a molecular weight of 216.28 g/mol , a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and quality control. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Data and Interpretation

While readily available public spectra for this compound are sparse, we can confidently predict its spectral features based on its structure and data from analogous molecules. This section details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The long aliphatic chain will produce a series of overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and methyl ester groups will be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 11 | ~3.67 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester are highly deshielded by the adjacent oxygen, resulting in a characteristic singlet. |

| 2 | ~2.35 | Triplet (t) | 2H | -CH₂ -COOH | Alpha to the carboxylic acid carbonyl, these protons are deshielded and appear as a triplet due to coupling with the C3 protons. |

| 9 | ~2.30 | Triplet (t) | 2H | -CH₂ -COOCH₃ | Alpha to the ester carbonyl, these protons are similarly deshielded and appear as a triplet from coupling with the C8 protons. |

| 3, 8 | ~1.63 | Quintet (p) | 4H | -CH₂-CH₂ -CO- | Protons beta to the carbonyl groups are less deshielded than the alpha protons. |

| 4, 5, 6, 7 | ~1.30 | Multiplet (m) | 8H | -(CH₂ )₄- | The central methylene groups of the long alkyl chain are shielded and overlap to form a complex multiplet. |

| 1 (OH) | >10 | Broad Singlet (br s) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 101 MHz)

| Position | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~179 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 10 | ~174 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, appearing slightly upfield from the acid carbonyl. |

| 11 | ~51.5 | -OC H₃ | The methyl carbon of the ester is a characteristic signal in this region. |

| 2, 9 | ~34 | -C H₂-CO- | Carbons alpha to the carbonyl groups are deshielded relative to other methylene carbons. |

| 3, 8 | ~29 | -CH₂-C H₂-CO- | The signal for these beta carbons is typical for long-chain fatty acids. |

| 4, 5, 6, 7 | ~25 | -(C H₂)₄- | The central methylene carbons of the alkyl chain resonate in a narrow, shielded region. |

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound would likely result in the absence of a strong molecular ion peak (M⁺) at m/z 216 due to facile fragmentation. The fragmentation pattern will be characteristic of long-chain esters and carboxylic acids.

Table 3: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

| 185 | [M - OCH₃]⁺ | Loss of the methoxy group is a common fragmentation pathway for methyl esters. |

| 171 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 143 | [CH₃OOC(CH₂)₄]⁺ | Cleavage of the alkyl chain. |

| 87 | [CH₃OOCCH₂CH₂]⁺ | McLafferty rearrangement fragment. |

| 74 | [CH₃OOC(OH)=CH₂]⁺ | A characteristic McLafferty rearrangement base peak for methyl esters. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |

Section 2: Experimental Protocols

To ensure the acquisition of high-quality spectral data, validated and standardized protocols are essential. The following sections provide step-by-step methodologies for NMR and MS analysis.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is a suitable analytical technique.

-

Sample Derivatization (for the carboxylic acid group):

-

To improve volatility, the carboxylic acid group should be derivatized, for example, by silylation.

-

To a small, dry vial, add ~1 mg of the sample.

-

Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 60°C for 30 minutes.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C, splitless mode.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup (Electron Ionization):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.

-

Analyze the mass spectrum of this peak and compare the fragmentation pattern to predicted values and library data.

-

Section 3: Visualized Workflows

Diagrams help clarify the logical flow of experimental procedures. The following Graphviz diagrams illustrate the workflows for NMR and MS analysis.

Methodological & Application

Application Notes & Protocols for the Coupling of 10-Methoxy-10-oxodecanoic Acid

Introduction: The Versatility of a Bifunctional Linker

10-Methoxy-10-oxodecanoic acid, also known as monomethyl sebacate, is a valuable bifunctional molecule in chemical synthesis.[1][2] Its structure features a terminal carboxylic acid and a methyl ester at the opposite end of a ten-carbon aliphatic chain. This unique arrangement allows for selective modification of the carboxylic acid group while the methyl ester remains protected, making it an ideal building block or linker in the synthesis of more complex molecules, including polymers, lubricants, and active pharmaceutical ingredients.

The key to unlocking the synthetic potential of this compound lies in the efficient and selective coupling of its carboxylic acid moiety. Direct condensation of a carboxylic acid with an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, activating the carboxylic acid is a critical step to facilitate nucleophilic attack by an amine or other nucleophiles.[5]

This document provides a detailed guide to two of the most robust and widely used methods for activating and coupling this compound: EDC/NHS and HATU-mediated amide bond formation. The choice between these methods will depend on the specific amine being used, the desired reaction conditions, and the scale of the synthesis.

Understanding the Core Principle: Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This "activation" process makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] Coupling reagents are sophisticated molecules designed to achieve this activation with high efficiency and minimal side reactions.[5]

References

Application Notes & Protocols: Leveraging 10-Methoxy-10-oxodecanoic Acid as a Homobifunctional Spacer in Advanced Drug Conjugate Design

Abstract

In the landscape of targeted therapeutics, the linker or spacer molecule that connects a targeting moiety to a therapeutic payload is a critical determinant of the conjugate's success.[1][2] It profoundly influences stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[3][4] This document provides a detailed technical guide on the application of 10-methoxy-10-oxodecanoic acid, a C10 aliphatic spacer, in drug design. We will explore its chemical properties, strategic advantages, and provide detailed, field-tested protocols for its conjugation to amine-bearing molecules, characterization of the resulting conjugate, and considerations for its use in constructing more complex bioconjugates such as Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).

Introduction: The Central Role of Spacers in Targeted Drug Delivery

Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity.[5] Modalities like ADCs achieve this by using a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[6] The linker is the architectural bridge in these constructs, and its design is paramount.[5][] An ideal linker must:

-

Ensure Stability: Remain intact in systemic circulation to prevent premature release of the payload, which could cause systemic toxicity.[4][6]

-

Optimize Physicochemical Properties: Modulate the solubility and aggregation propensity of the final conjugate. Many potent payloads are hydrophobic, and a well-chosen linker can mitigate these properties.[4]

-

Provide Spatial Separation: Offer adequate distance between the targeting vehicle and the payload to avoid steric hindrance that could impair the binding affinity of the antibody or the activity of the drug.

-

Enable Controlled Release: In the case of cleavable linkers, release the payload only upon reaching the target site, triggered by specific physiological conditions like pH changes or enzymatic activity.[2][5]

This compound serves as a non-cleavable, homobifunctional spacer. Its linear ten-carbon chain provides a fixed, predictable spatial separation. The terminal carboxylic acid and methyl ester groups offer versatile handles for sequential conjugation strategies, making it a valuable tool in the rational design of drug conjugates.

Strategic Application of this compound

The unique structure of this compound—a carboxylic acid at one end and a methyl ester at the other—lends itself to a controlled, stepwise conjugation workflow.

Core Principle: The free carboxylic acid is significantly more reactive towards standard coupling chemistries than the methyl ester. This differential reactivity is the cornerstone of its application, allowing for the selective conjugation of a primary molecule (e.g., a drug payload) to the carboxylic acid end. Subsequently, the chemically stable methyl ester can be hydrolyzed (saponified) to reveal a second carboxylic acid, which can then be used to attach the conjugate to a second molecule (e.g., a targeting antibody).

Logical Workflow for Conjugate Synthesis

The following diagram illustrates the high-level workflow for utilizing this spacer to link a drug payload to a targeting protein.

Caption: High-level workflow for synthesizing a bioconjugate using this compound.

Experimental Protocols & Methodologies

Disclaimer: All laboratory procedures should be conducted in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]

Protocol 1: Synthesis of Drug-Spacer Conjugate